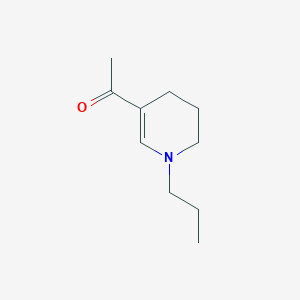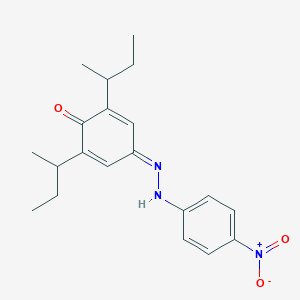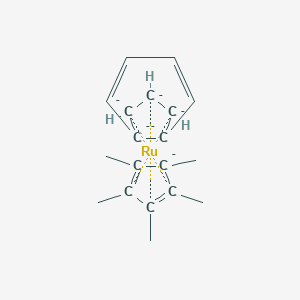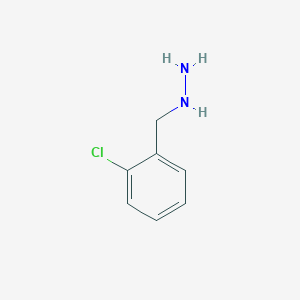
2-Chlorobenzylhydrazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with chlorobenzyl precursors. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The molecular structure was confirmed by single crystal X-ray diffraction studies, showcasing the versatility of chlorobenzyl compounds in synthesizing complex structures (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorobenzylhydrazine derivatives has been elucidated using various spectroscopic techniques including NMR, mass spectral analysis, and particularly X-ray crystallography, which provides detailed insights into the crystalline structure, stabilizing interactions like hydrogen bonds and π-π interactions, and the spatial arrangement of atoms within the molecule (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-Chlorobenzylhydrazine derivatives are integral to synthesizing a variety of heterocyclic compounds. For example, by reacting 2-chlorobenzimidazole with different hydrazines, various 2-(1′-alkylhydrazino)benzimidazoles were synthesized, demonstrating the compound's reactivity and utility in creating complex molecular architectures (Povstyanoi et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Scientific Field: Chemistry, specifically organic synthesis .
- Application Summary: 2-Chlorobenzylhydrazine is used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are of interest due to their broad spectrum of biological activities .
- Methods of Application: The synthesis involves combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Different approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .
Synthesis of Functionalized Triazines and Tetrazines
- Scientific Field: Chemistry, specifically organic synthesis .
- Application Summary: 2-Chlorobenzylhydrazine could potentially be used in the synthesis of functionalized triazines and tetrazines . These compounds are significant moieties in biologically important molecules .
- Methods of Application: The synthesis of these compounds involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results or Outcomes: The synthesized triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Propiedades
IUPAC Name |
(2-chlorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMWXOVSVJGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329054 | |
| Record name | 2-Chlorobenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzylhydrazine | |
CAS RN |
51421-13-7 | |
| Record name | [(2-Chlorophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



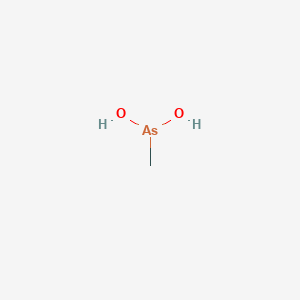
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)




